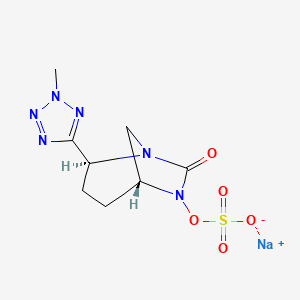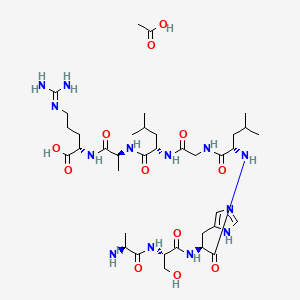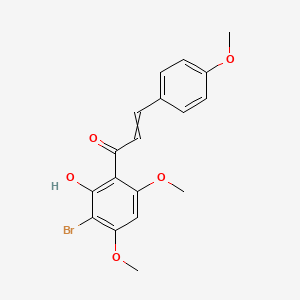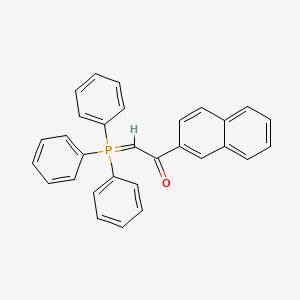
Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)- is a complex organic compound known for its unique structure and properties. This compound features a naphthalene ring and a triphenylphosphoranylidene group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)- typically involves the reaction of 2-naphthaldehyde with triphenylphosphine in the presence of a base. The reaction conditions often include solvents like dichloromethane or toluene, and the process is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and yields.
化学反応の分析
Types of Reactions
Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthyl alcohols.
科学的研究の応用
Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)- involves its interaction with various molecular targets and pathways. The naphthalene ring and triphenylphosphoranylidene group allow it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its observed biological effects.
類似化合物との比較
Similar Compounds
Benzophenone: Similar in structure but lacks the naphthalene ring.
Fluorenone: Contains a similar aromatic system but with different substituents.
Anthrone: Features a similar carbonyl group but with a different aromatic framework.
Uniqueness
Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)- is unique due to its combination of a naphthalene ring and a triphenylphosphoranylidene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
特性
CAS番号 |
1777-59-9 |
|---|---|
分子式 |
C30H23OP |
分子量 |
430.5 g/mol |
IUPAC名 |
1-naphthalen-2-yl-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C30H23OP/c31-30(26-21-20-24-12-10-11-13-25(24)22-26)23-32(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23H |
InChIキー |
YVCMFFRDWGRTAA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=CC(=O)C2=CC3=CC=CC=C3C=C2)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14756772.png)
![N-[6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine](/img/structure/B14756773.png)
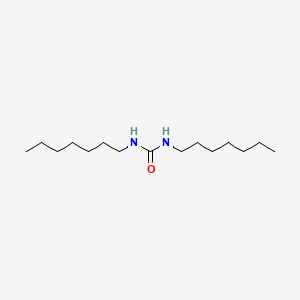

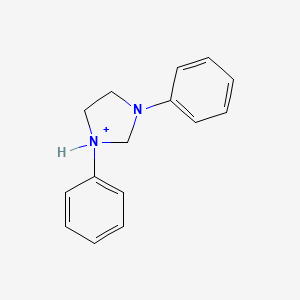
![sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B14756799.png)

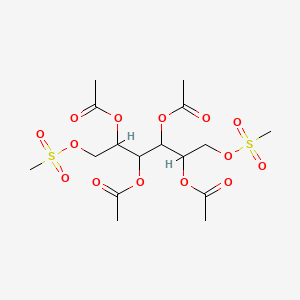
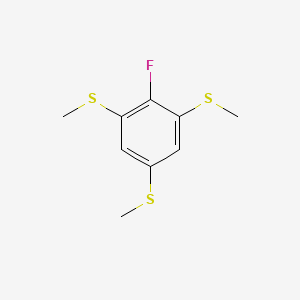
![5-[4-methyl-1-(2-thiazolyl)-3,6-dihydro-2H-pyridin-5-yl]-2-pyridinamine](/img/structure/B14756828.png)
![ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B14756835.png)
